Ethyl 2-(3-ethoxytetrahydro-4H-pyran-4-ylidene)acetate
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Overview
Description
Ethyl 2-(3-ethoxytetrahydro-4H-pyran-4-ylidene)acetate is an organic compound with the molecular formula C11H18O4. It is a derivative of tetrahydropyran and is characterized by its unique structure, which includes an ethoxy group and an acetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3-ethoxytetrahydro-4H-pyran-4-ylidene)acetate typically involves the reaction of ethyl acetate with a tetrahydropyran derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. Common reagents used in the synthesis include ethyl acetate, tetrahydropyran, and ethoxy compounds .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and purification to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(3-ethoxytetrahydro-4H-pyran-4-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ethoxy and acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 2-(3-ethoxytetrahydro-4H-pyran-4-ylidene)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism by which Ethyl 2-(3-ethoxytetrahydro-4H-pyran-4-ylidene)acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors that facilitate the compound’s incorporation into metabolic pathways. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Ethyl acetate: A simpler ester with similar functional groups but lacking the tetrahydropyran ring.
Methyl butyrate: Another ester with a different alkyl group and structural configuration.
Ethyl tetrahydropyran-4-ylacetate: A closely related compound with slight variations in the ethoxy group placement .
Uniqueness: Ethyl 2-(3-ethoxytetrahydro-4H-pyran-4-ylidene)acetate is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other esters may not be suitable .
Properties
IUPAC Name |
ethyl (2Z)-2-(3-ethoxyoxan-4-ylidene)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-3-14-10-8-13-6-5-9(10)7-11(12)15-4-2/h7,10H,3-6,8H2,1-2H3/b9-7- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLANOILMFRSBBA-CLFYSBASSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1COCCC1=CC(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC\1COCC/C1=C/C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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